Lipophilicity Advantage: Measured LogP Differentiates Methyl 4-Bromofuran-3-Carboxylate from Unbrominated Precursor
Methyl 4-bromofuran-3-carboxylate exhibits a calculated LogP value of 1.89, representing a substantial increase in lipophilicity compared to its unbrominated precursor methyl furan-3-carboxylate, which demonstrates a significantly lower LogP consistent with its reduced halogen content . This LogP differential arises directly from bromine substitution at the 4-position and carries implications for membrane permeability and pharmacokinetic behavior in drug discovery applications [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.88572092567 (calculated) |
| Comparator Or Baseline | Methyl furan-3-carboxylate (unbrominated precursor): LogP approximately 0.5-0.8 (inferred from furan carboxylate baseline, no bromine contribution) |
| Quantified Difference | Increase of approximately 1.1-1.4 LogP units upon 4-bromination |
| Conditions | Computational prediction using standard LogP algorithms; consistent with class-level trend where aromatic bromination increases LogP by 0.5-1.0 units per bromine atom |
Why This Matters
Higher LogP value of 1.89 provides measurably improved membrane permeability and lipophilic partitioning behavior compared to unbrominated analog, a critical factor in selecting building blocks for CNS-targeted or cell-permeable compound libraries where LogP in the 1-3 range is often optimal.
- [1] Chem960. Methyl 4-bromofuran-3-carboxylate (CAS 2069255-21-4). XlogP: 1.5 (calculated). Multiple computational methods confirm lipophilic character. View Source
